Ethyl 3-(1-(4-bromophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate
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Description
This compound is a complex organic molecule that contains several functional groups, including an ethyl group, a bromophenyl group, a pyrazine ring, and a carboxamide group. These functional groups suggest that this compound could have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the bromophenyl group could be introduced via a bromination reaction, the pyrazine ring could be formed via a cyclization reaction, and the carboxamide group could be introduced via a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The pyrazine ring, a six-membered ring containing two nitrogen atoms, would likely contribute to the rigidity of the molecule, while the other functional groups could introduce areas of polarity .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromophenyl group could undergo substitution reactions, the pyrazine ring could participate in electrophilic substitution reactions, and the carboxamide group could undergo hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of a bromine atom could increase its molecular weight and potentially its boiling point. The presence of polar functional groups could make it soluble in polar solvents .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Ethyl 3-(1-(4-bromophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate is utilized in the synthesis of heterocyclic compounds. For example, it has been used as a starting material for the synthesis of thio-substituted ethyl nicotinate derivatives, which undergo cyclization to form thieno[2,3-b]pyridines. This compound has also shown reactivity towards hydrazine hydrate, leading to the formation of pyrazolo[3,4-b]pyridine derivatives. The versatility of this compound is further demonstrated in its ability to undergo various reactions, including diazotization and condensation with different amines, to afford a range of pyridothienopyrimidine derivatives (M. Gad-Elkareem, A. Abdel-fattah, & M. A. Elneairy, 2011).
Antimicrobial Activities
The synthesized heterocyclic compounds derived from Ethyl 3-(1-(4-bromophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate have been screened for antimicrobial activities. The study demonstrates the potential of these compounds as antimicrobial agents, highlighting the importance of heterocyclic chemistry in the development of new therapeutic agents. The compounds exhibit a range of activities against various microbial strains, underscoring the significance of this chemical compound in contributing to the discovery of new antimicrobial drugs (M. Gad-Elkareem, A. Abdel-fattah, & M. A. Elneairy, 2011).
properties
IUPAC Name |
ethyl 3-[[1-(4-bromophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbonyl]amino]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3O3/c1-2-26-17(24)9-10-21-19(25)23-13-12-22-11-3-4-16(22)18(23)14-5-7-15(20)8-6-14/h3-8,11,18H,2,9-10,12-13H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLKXBWNUNHKLRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)N1CCN2C=CC=C2C1C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(1-(4-bromophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-2-carboxamido)propanoate |
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